6-CHLORO-3-(4-ETHYLPHENYL)-4-PYRIDAZINOL
Description
6-Chloro-3-(4-ethylphenyl)-4-pyridazinol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 4, a chlorine atom at position 6, and a 4-ethylphenyl moiety at position 2. Its molecular formula is C₁₂H₁₁ClN₂O, with a molecular weight of 234.68 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, while the chlorine and ethylphenyl groups contribute to lipophilicity and steric bulk, respectively .
Properties
CAS No. |
138651-22-6 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.683 |
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c1-2-8-3-5-9(6-4-8)12-10(16)7-11(13)14-15-12/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
QWJMYWXECILMCJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Synonyms |
6-CHLORO-3-(4-ETHYLPHENYL)-4-PYRIDAZINOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
6-Chloro-4-Methyl-3(2H)-Pyridazinone
- Molecular Formula : C₅H₅ClN₂O
- Substituents : Chlorine (position 6), methyl (position 4), ketone (position 4).
- Key Differences :
- The ketone group at position 4 reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
- Methyl substitution at position 4 introduces minimal steric hindrance, contrasting with the bulky 4-ethylphenyl group in the target molecule.
- Implications : Lower lipophilicity (logP ~0.8) compared to the target compound (estimated logP ~2.5), suggesting reduced membrane permeability .
6-Chloro-5-Methyl-3(2H)-Pyridazinone
- Molecular Formula : C₅H₅ClN₂O
- Substituents : Chlorine (position 6), methyl (position 5), ketone (position 4).
- Lack of an aryl group diminishes π-π stacking interactions, which are critical in biological target binding.
Quinoline and Coumarin Analogs
6-Chloro-4-Phenyl-2-(4-Pyridyl)Quinoline
- Molecular Formula : C₂₀H₁₂ClN₂
- Substituents : Chlorine (position 6), phenyl (position 4), pyridyl (position 2).
- Key Differences: Quinoline core (benzopyridine) vs. pyridazine, leading to distinct electronic properties. The extended aromatic system in quinoline derivatives enhances UV absorption, relevant in materials science. Higher molecular weight (314.78 g/mol) and lipophilicity (logP ~3.8) compared to the target compound .
6-Chloro-3-(3-Chlorophenyl)-4,5,7-Trimethylchromen-2-One
- Molecular Formula : C₁₈H₁₄Cl₂O₂
- Substituents : Chlorine (position 6), 3-chlorophenyl (position 3), methyl groups (positions 4,5,7), ketone (position 2).
- Key Differences :
Structural and Functional Implications
Substituent Effects
- Hydroxyl vs.
- Ethylphenyl vs.
- Chlorine Position : Chlorine at position 6 in pyridazine derivatives is conserved across analogs, suggesting its role in electronic modulation or metabolic stability.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-3-(4-ethylphenyl)-4-pyridazinol | C₁₂H₁₁ClN₂O | 234.68 | ~2.5 | Cl (6), 4-ethylphenyl (3), OH (4) |
| 6-Chloro-4-methyl-3(2H)-pyridazinone | C₅H₅ClN₂O | 144.56 | ~0.8 | Cl (6), CH₃ (4), ketone (4) |
| 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline | C₂₀H₁₂ClN₂ | 314.78 | ~3.8 | Cl (6), phenyl (4), pyridyl (2) |
| 6-Chloro-3-(3-chlorophenyl)-chromen-2-one | C₁₈H₁₄Cl₂O₂ | 341.21 | ~4.2 | Cl (6), 3-Cl-phenyl (3), ketone (2) |
Table 2: Functional Group Impact
| Functional Group | Role in Target Compound | Impact in Analogs |
|---|---|---|
| Hydroxyl (position 4) | Hydrogen-bond donor/acidity | Replaced by ketone (reduced H-bonding) |
| 4-Ethylphenyl (position 3) | Steric bulk, lipophilicity | Smaller substituents (e.g., methyl) |
| Chlorine (position 6) | Electronic modulation, stability | Conserved in analogs for stability |
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